JNJ-1250132: A Technical Overview of its Progesterone Receptor Antagonist Activity
JNJ-1250132: A Technical Overview of its Progesterone Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-1250132 is a potent, steroidal progesterone receptor (PR) modulator characterized by its high-affinity binding to the progesterone receptor and its subsequent antagonist effects.[1] This technical guide provides a comprehensive overview of the core progesterone receptor antagonist activity of JNJ-1250132, summarizing key quantitative data, outlining experimental methodologies for cited experiments, and visualizing relevant biological pathways and workflows.
Core Progesterone Receptor Antagonist Activity
JNJ-1250132 distinguishes itself through a unique mechanism of action. While it is a high-affinity ligand for the progesterone receptor, comparable to mifepristone, its functional effects diverge.[1] In cell-free DNA binding assays, JNJ-1250132 inhibits the binding of the human progesterone receptor to its response element on DNA, a characteristic it shares with onapristone.[1] However, proteolytic analysis reveals that JNJ-1250132 induces a receptor conformation more akin to that caused by mifepristone, which typically promotes DNA binding.[1] This dual nature suggests a novel clinical profile for JNJ-1250132.[1]
Furthermore, JNJ-1250132 exhibits cross-reactivity with other steroid receptors and functions as a glucocorticoid antagonist in vivo, similar to mifepristone.[1]
Quantitative Data
The following table summarizes the available quantitative data for the progesterone receptor antagonist activity of JNJ-1250132.
| Parameter | Value | Receptor | Assay Type | Source |
| IC50 | 1.3 nM | Progesterone Receptor (PR) | Not Specified | [2][3][4] |
Experimental Protocols
While the precise, detailed experimental protocols for the studies conducted on JNJ-1250132 are not publicly available in their entirety, this section provides representative methodologies for the key experiments cited in the primary literature. These protocols are based on established techniques in the field.
Progesterone Receptor Binding Assay
This assay determines the affinity of a compound for the progesterone receptor.
Objective: To determine the IC50 value of JNJ-1250132 for the progesterone receptor.
Principle: A competitive binding assay is performed using a radiolabeled progestin (e.g., [³H]-progesterone) and a source of progesterone receptors (e.g., cell lysates from T47D cells or purified recombinant PR). The ability of JNJ-1250132 to displace the radiolabeled ligand is measured.
Materials:
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Test compound (JNJ-1250132)
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Radiolabeled ligand ([³H]-progesterone)
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Progesterone Receptor source (e.g., T47D cell lysate)
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Wash buffers
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Scintillation cocktail
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Scintillation counter
Procedure:
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Prepare a dilution series of JNJ-1250132.
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In a multi-well plate, combine the progesterone receptor preparation, a fixed concentration of [³H]-progesterone, and varying concentrations of JNJ-1250132.
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Include control wells with no competitor and wells with a high concentration of unlabeled progesterone for determining total and non-specific binding, respectively.
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Incubate the plate to allow binding to reach equilibrium.
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Separate bound from unbound radioligand (e.g., by filtration through a glass fiber filter).
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Wash the filters to remove non-specifically bound radioligand.
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Place the filters in scintillation vials with scintillation cocktail.
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Quantify the amount of bound radioactivity using a scintillation counter.
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Calculate the percentage of specific binding at each concentration of JNJ-1250132 and determine the IC50 value by non-linear regression analysis.
Inhibition of Progestin-Inducible Alkaline Phosphatase Gene Expression in T47D Cells
This cell-based assay assesses the functional antagonist activity of a compound.
Objective: To evaluate the ability of JNJ-1250132 to inhibit progesterone-induced gene expression.
Principle: T47D human breast cancer cells endogenously express the progesterone receptor and respond to progestins by increasing the expression of alkaline phosphatase. An antagonist will block this induction.
Materials:
-
T47D human breast cancer cells
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Cell culture medium and supplements
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Progestin agonist (e.g., R5020)
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Test compound (JNJ-1250132)
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Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)
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Plate reader
Procedure:
-
Plate T47D cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a fixed concentration of a progestin agonist in the presence of varying concentrations of JNJ-1250132.
-
Include control wells with vehicle only, agonist only, and antagonist only.
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Incubate the cells for a sufficient period to allow for gene expression and protein production (e.g., 48-72 hours).
-
Lyse the cells to release the alkaline phosphatase.
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Add the alkaline phosphatase substrate to the cell lysates.
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Measure the absorbance of the product at the appropriate wavelength using a plate reader.
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Calculate the percentage of inhibition of alkaline phosphatase activity at each concentration of JNJ-1250132 and determine the IC50 value.
Inhibition of Gestation in Rats
This in vivo assay evaluates the antifertility effects of a progesterone receptor antagonist.
Objective: To determine the efficacy of JNJ-1250132 in preventing pregnancy in rats.
Principle: Progesterone is essential for the maintenance of pregnancy. A progesterone receptor antagonist will disrupt this hormonal support, leading to termination of gestation.
Materials:
-
Timed-pregnant female rats
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Test compound (JNJ-1250132)
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Vehicle for administration
Procedure:
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House mated female rats individually. The day a vaginal plug is observed is designated as day 1 of pregnancy.
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Administer JNJ-1250132 or vehicle to groups of pregnant rats during a critical period of gestation (e.g., days 8-10).
-
Monitor the animals daily for signs of toxicity.
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On a later day of gestation (e.g., day 15 or 20), euthanize the animals and examine the uterine horns for the presence of viable fetuses, resorption sites, and implantation sites.
-
Calculate the percentage of animals with complete termination of pregnancy at each dose of JNJ-1250132.
Inhibition of Progesterone-Dependent Endometrial Transformation in Rabbits
This in vivo model assesses the anti-progestational effect on the uterus.
Objective: To evaluate the ability of JNJ-1250132 to inhibit the progesterone-induced changes in the rabbit endometrium.
Principle: In estrogen-primed immature female rabbits, progesterone induces a characteristic secretory transformation of the endometrium. A progesterone receptor antagonist will block these changes.
Materials:
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Immature female rabbits
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Estrogen (e.g., estradiol benzoate)
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Progesterone
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Test compound (JNJ-1250132)
-
Vehicle for administration
Procedure:
-
Prime immature female rabbits with daily injections of estrogen for several days.
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Following estrogen priming, administer progesterone daily for a set period.
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Co-administer JNJ-1250132 or vehicle with the progesterone injections.
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At the end of the treatment period, euthanize the animals and collect uterine tissue.
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Process the uterine tissue for histological examination.
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Score the degree of endometrial transformation based on glandular development and secretory activity (e.g., using the McPhail scale).
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Compare the endometrial scores of the JNJ-1250132-treated groups to the control group to determine the extent of inhibition.
Visualizations
Signaling Pathway
Caption: Antagonistic action of JNJ-1250132 on progesterone receptor signaling.
Experimental Workflow
Caption: Workflow for preclinical evaluation of JNJ-1250132.
References
- 1. Molecular properties and preclinical pharmacology of JNJ-1250132, a steroidal progesterone receptor modulator that inhibits binding of the receptor to DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JNJ-1250132 - Nordic Biosite [nordicbiosite.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
